

# IUPAC name and synonyms for 1-(1-methylpyrrol-2-yl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Acetyl-1-methylpyrrole

Cat. No.: B1200348

[Get Quote](#)

An In-depth Technical Guide to 1-(1-methylpyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(1-methylpyrrol-2-yl)ethanone, including its nomenclature, chemical and physical properties, synthesis, and its role in flavor chemistry. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information about this compound.

## Chemical Identity and Nomenclature

The compound with the chemical formula C<sub>7</sub>H<sub>9</sub>NO is a pyrrole derivative characterized by a methyl group attached to the nitrogen atom and an acetyl group at the 2-position of the pyrrole ring.

IUPAC Name: 1-(1-methylpyrrol-2-yl)ethanone[1][2]

CAS Registry Number: 932-16-1[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- 2-Acetyl-1-methylpyrrole[1][2][3]

- 1-Methyl-2-acetylpyrrole[1][2]
- 2-Acetyl-N-methylpyrrole[1][2]
- N-Methyl-2-acetylpyrrole[1][2]
- Methyl 1-methylpyrrol-2-yl ketone[1][2]
- Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-[1][2]
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone[1][2]
- FEMA No. 3184[2]

## Physicochemical Properties

A summary of the key physical and chemical properties of 1-(1-methylpyrrol-2-yl)ethanone is presented in the table below for easy reference and comparison.

| Property          | Value                            | Source(s) |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C <sub>7</sub> H <sub>9</sub> NO | [4]       |
| Molecular Weight  | 123.15 g/mol                     | [4]       |
| Appearance        | Colorless to yellowish liquid    | [2]       |
| Odor              | Earthy, nutty, floral, fruity    | [2][3]    |
| Boiling Point     | 200-202 °C (at 760 mmHg)         | [2][5]    |
| Density           | 1.04 g/mL at 25 °C               | [5]       |
| Refractive Index  | n <sub>20/D</sub> 1.542          | [5]       |
| Flash Point       | 68 °C (154.4 °F) - closed cup    | [5]       |
| Solubility        | Soluble in ethanol               | [2]       |

## Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of 1-(1-methylpyrrol-2-yl)ethanone. Below are references to publicly available spectral data.

- $^1\text{H}$  NMR: Spectral data for 1-(1-methylpyrrol-2-yl)ethanone is available and can be accessed through various chemical databases.[\[6\]](#)[\[7\]](#)
- $^{13}\text{C}$  NMR: While a spectrum for the direct methylated compound is not readily available, the  $^{13}\text{C}$  NMR spectrum for the parent compound, 2-acetylpyrrole, can provide a reference for the chemical shifts of the pyrrole ring and acetyl group carbons.[\[8\]](#)
- Mass Spectrometry (MS): The mass spectrum (electron ionization) of 1-(1-methylpyrrol-2-yl)ethanone is available through the NIST WebBook.[\[1\]](#)
- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra for **2-acetyl-1-methylpyrrole** are available from various sources, providing information on the functional groups present in the molecule.[\[2\]](#)

## Experimental Protocols

### Synthesis of 1-(1-methylpyrrol-2-yl)ethanone

A common method for the synthesis of 1-(1-methylpyrrol-2-yl)ethanone is the Friedel-Crafts acylation of 1-methylpyrrole.[\[9\]](#) The following is a representative experimental protocol based on general procedures for such reactions.

Reaction: Acylation of 1-methylpyrrole with acetic anhydride, typically catalyzed by a Lewis acid.

Materials:

- 1-methylpyrrole
- Acetic anhydride
- Anhydrous aluminum trichloride (or another suitable Lewis acid)
- Anhydrous dichloromethane (or other suitable solvent)

- Hydrochloric acid (aqueous solution)
- Saturated sodium bicarbonate solution (aqueous)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Apparatus for column chromatography or distillation

**Procedure:**

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpyrrole in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Lewis Acid:** To the stirred solution, add anhydrous aluminum trichloride portion-wise, ensuring the temperature remains low.
- **Addition of Acylating Agent:** Add acetic anhydride dropwise to the reaction mixture via the dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(1-methylpyrrol-2-yl)ethanone.

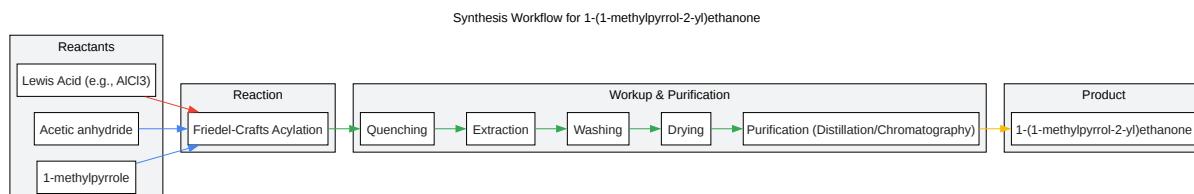
## Role in the Maillard Reaction

1-(1-methylpyrrol-2-yl)ethanone and related pyrroles are known products of the Maillard reaction, which is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.<sup>[10]</sup> This reaction is a key source of flavor and aroma in many cooked foods. The formation of pyrroles in the Maillard reaction contributes to the desirable roasted and nutty flavors.

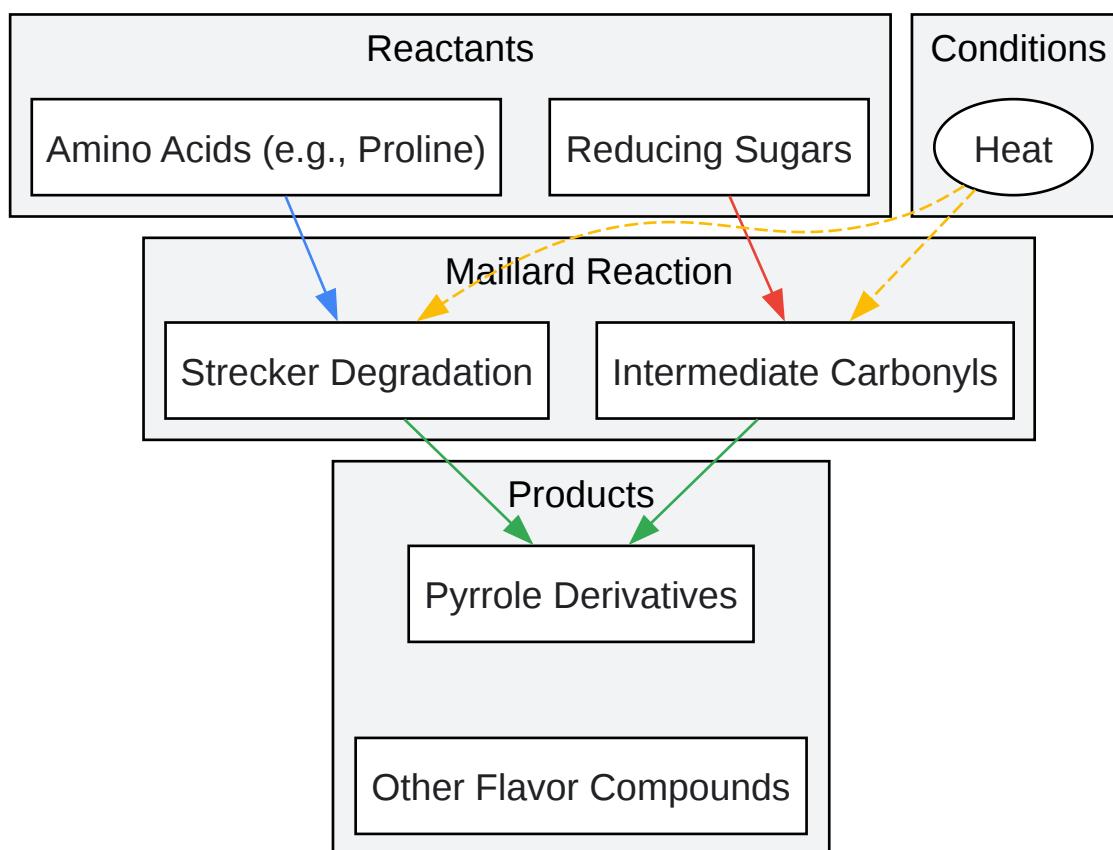
## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1-(1-methylpyrrol-2-yl)ethanone via Friedel-Crafts acylation.



### Formation in Maillard Reaction



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- [webbook.nist.gov]
- 2. 2-Acetyl-1-methylpyrrole | C7H9NO | CID 61240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-acetyl-1-methyl pyrrole, 932-16-1 [thegoodsentscompany.com]
- 4. scbt.com [scbt.com]
- 5. 2-Acetyl-1-methylpyrrole = 98 , FG 932-16-1 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Acetyl-1-methylpyrrole(932-16-1) 1H NMR [m.chemicalbook.com]
- 8. 2-Acetyl pyrrole(1072-83-9) 13C NMR [m.chemicalbook.com]
- 9. 2-Acetyl-1-Methylpyrrole | Structure, Properties, Uses & Safety Data | China Manufacturer & Supplier [pipzine-chem.com]
- 10. 2-Acetyl-1-methylpyrrole | 932-16-1 [chemicalbook.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 1-(1-methylpyrrol-2-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200348#iupac-name-and-synonyms-for-1-1-methylpyrrol-2-yl-ethanone>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)